molecular formula C20H10ClNO4 B11489710 3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one

3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11489710
M. Wt: 363.7 g/mol
InChI Key: VBEVSCVFAFTSRP-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which is then further functionalized to introduce the chlorophenoxy and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free catalysts is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the chlorine atom can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its lipophilicity, while the hydroxy group increases its potential for hydrogen bonding, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H10ClNO4

Molecular Weight

363.7 g/mol

IUPAC Name

12-(4-chlorophenoxy)-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C20H10ClNO4/c21-10-5-7-11(8-6-10)25-15-9-14(23)16-17-18(15)22-26-20(17)13-4-2-1-3-12(13)19(16)24/h1-9,23H

InChI Key

VBEVSCVFAFTSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)OC5=CC=C(C=C5)Cl)O)C2=O

Origin of Product

United States

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